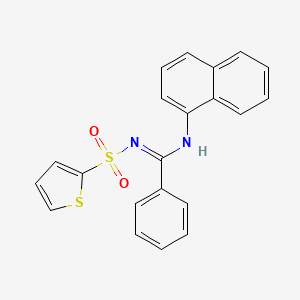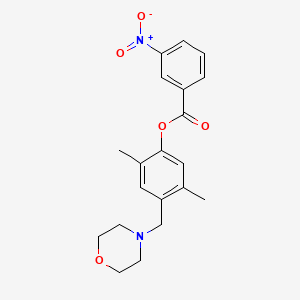![molecular formula C18H20ClFN2O B5323612 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "CFM-2" and is known for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CFM-2 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. CFM-2 has been found to bind to the serotonin transporter protein, which is responsible for the reuptake of serotonin in the brain. By binding to this protein, CFM-2 is believed to increase the levels of serotonin in the brain, which can help to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
CFM-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can help to regulate mood and reduce anxiety. CFM-2 has also been found to have anti-inflammatory and anti-cancer properties, which may be due to its ability to modulate the activity of certain enzymes and proteins in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 for lab experiments is its potential therapeutic applications. CFM-2 has been found to have a number of different properties that make it a promising candidate for the treatment of a variety of different diseases. However, one of the limitations of CFM-2 is that its mechanism of action is not fully understood, which makes it difficult to predict how it will behave in different experimental settings.
Orientations Futures
There are a number of different future directions for research on CFM-2. One area of research that is currently being explored is the potential use of CFM-2 in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of research is the development of new synthesis methods for CFM-2 that are more efficient and cost-effective. Additionally, researchers are exploring the potential use of CFM-2 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of CFM-2 involves a multi-step process that has been developed over the years. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-fluorobenzylamine to form the intermediate compound 3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol. The intermediate compound is then subjected to further reactions to yield the final product CFM-2.
Applications De Recherche Scientifique
CFM-2 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, anti-anxiety, and anti-depressant properties. CFM-2 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
3-chloro-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c19-18-11-17(23)5-4-15(18)13-22-8-6-21(7-9-22)12-14-2-1-3-16(20)10-14/h1-5,10-11,23H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFXXZCNQJZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(C=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)
![ethyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5323538.png)
![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![N-(2-furylmethyl)-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-4-morpholinecarboxamide](/img/structure/B5323576.png)
![3-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B5323577.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)

![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5323605.png)

